N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide
Description
This compound is a substituted ethanediamide derivative characterized by a benzodioxol moiety (2H-1,3-benzodioxol-5-yl) and a hydroxylated, methoxyphenyl-substituted propyl chain. The compound’s design combines steric bulk (2-methylpropyl group) with hydrogen-bonding capabilities (hydroxy and methoxy groups), which may enhance target binding specificity. Computational docking studies (e.g., cubic simulation box models) have positioned this molecule within enzyme active sites, highlighting interactions with catalytic residues .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-20(25,10-13-3-6-15(26-2)7-4-13)11-21-18(23)19(24)22-14-5-8-16-17(9-14)28-12-27-16/h3-9,25H,10-12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXPLXHFKGVGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole ring, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using reagents such as amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
2.1.1 Quinolinyl Oxamide Derivatives (QOD)
The compound N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) shares the ethanediamide core but replaces the methoxyphenyl-propyl group with a tetrahydroquinoline-ethyl chain. QOD demonstrates superior falcipain-2 inhibition (IC₅₀ = 0.8 µM) compared to the target compound (IC₅₀ = 2.3 µM), attributed to stronger π-π stacking between the quinoline ring and the enzyme’s hydrophobic pocket .
2.1.2 Indole Carboxamide Derivatives (ICD)
N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (ICD) replaces the benzodioxol group with a biphenyl-indole system. While ICD exhibits moderate falcipain-2 inhibition (IC₅₀ = 5.1 µM), its carboxamide linker allows greater conformational flexibility, reducing target specificity compared to the rigid ethanediamide scaffold of the target compound .
Functional Analogues
2.2.1 N,O-Bidentate Directing Group Derivatives
Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () feature an N,O-bidentate motif but lack the ethanediamide backbone. These derivatives excel in metal-catalyzed C–H bond functionalization due to their chelating ability, whereas the target compound’s ethanediamide group prioritizes enzyme inhibition over catalytic applications .
2.2.2 Thiazolidinone-Benzamide Hybrids
(E)-4-((2,4-Dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives () incorporate a thiazolidinone ring, enhancing anti-inflammatory and antidiabetic activity. However, their planar dioxothiazolidinone group reduces blood-brain barrier penetration compared to the target compound’s lipophilic benzodioxol and methoxyphenyl groups .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Enzyme Inhibition Specificity : The target compound’s benzodioxol group contributes to selective binding to falcipain-2’s S2 subsite, while its methoxyphenyl chain stabilizes interactions with the S3 pocket .
- Synthetic Challenges : Unlike simpler benzamides (e.g., ), the synthesis of the target compound requires multi-step protection/deprotection of the hydroxy and methoxy groups to avoid side reactions .
- Pharmacokinetic Limitations : Compared to QOD, the target compound exhibits lower oral bioavailability due to reduced solubility, a drawback partially mitigated by its hydroxy group’s hydrogen-bonding capacity .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a benzodioxole moiety and a hydroxy-substituted alkyl chain. The molecular formula is , with a molecular weight of 414.52 g/mol.
Antidiabetic Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic activity. For instance, research on related benzothiazine derivatives demonstrated their efficacy in inhibiting key enzymes involved in carbohydrate metabolism, such as alpha-glucosidase and alpha-amylase.
Table 1: Enzyme Inhibition Data for Related Compounds
| Compound Name | IC50 (µM) against α-glucosidase | IC50 (µM) against α-amylase |
|---|---|---|
| Compound FA2 | 5.17 ± 0.28 | 18.82 ± 0.89 |
| Acarbose | 6.5 | 20.0 |
This data suggests that the compound may function through a non-competitive inhibition mechanism, contributing to its potential as an antidiabetic agent .
Antioxidant Activity
Another significant aspect of the biological activity of this compound is its antioxidant properties. Research indicates that similar benzodioxole derivatives can scavenge free radicals and reduce oxidative stress markers in vitro and in vivo. The antioxidant activity is crucial for protecting cells from oxidative damage, which is implicated in various chronic diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Inhibition of enzymes like alpha-glucosidase and alpha-amylase can lead to reduced glucose absorption in the intestines.
- Antioxidant Activity : The ability to scavenge free radicals contributes to cellular protection against oxidative stress.
- Modulation of Signaling Pathways : Potential interactions with insulin signaling pathways may enhance insulin sensitivity.
Case Studies
Several studies have explored the pharmacological effects of related compounds:
- Study on Antidiabetic Effects : A study involving alloxan-induced diabetic mice showed that treatment with a compound structurally similar to this compound resulted in significant reductions in fasting blood glucose levels and improvements in lipid profiles .
- Antioxidant Efficacy : Another study assessed the antioxidant potential of benzodioxole derivatives using DPPH and ABTS assays, demonstrating strong radical scavenging activities comparable to established antioxidants like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
